Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, a furan ring, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Knoevenagel Condensation: The reaction between malononitrile and an appropriate aldehyde (such as 4-fluorobenzaldehyde) in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the dihydropyridine core.
Thioether Formation:
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a similar mechanism of action.
Nicardipine: A compound with similar pharmacological effects but different structural features.
Uniqueness
Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the furan ring and the sulfanyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique biological activities and therapeutic applications.
Properties
Molecular Formula |
C27H21FN2O4S |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H21FN2O4S/c1-2-33-27(32)24-23(22-9-6-14-34-22)20(15-29)26(30-25(24)18-7-4-3-5-8-18)35-16-21(31)17-10-12-19(28)13-11-17/h3-14,23,30H,2,16H2,1H3 |
InChI Key |
IGXXHRKBMKXBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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